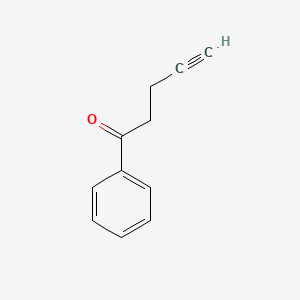

1-PHENYL-4-PENTYN-1-ONE

Description

Emergence and Structural Significance of 1-PHENYL-4-PENTYN-1-ONE in Organic Chemistry

This compound is a bifunctional organic compound featuring a phenyl ketone and a terminal alkyne. Its structure is notable for the separation of these two reactive functional groups by a three-carbon linker. This spatial arrangement prevents direct electronic conjugation between the ketone and the alkyne, distinguishing it from the more commonly studied α,β-alkynyl ketones.

The significance of this compound in organic chemistry stems from its potential as a versatile building block. The ketone functionality allows for a range of classical carbonyl reactions, while the terminal alkyne is a gateway to numerous transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (such as "click chemistry"), and nucleophilic additions. The presence of both groups in a single molecule allows for sequential or one-pot reactions to construct complex molecular architectures.

While specific high-impact studies focusing exclusively on this compound are not abundant in the literature, its value can be inferred from the extensive research on related alkynyl ketones. These compounds are recognized as important intermediates in the synthesis of various heterocyclic compounds and natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | 1-phenylpent-4-yn-1-one |

| CAS Number | 104695-51-4 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Note: The physicochemical properties are calculated or predicted values as experimental data is limited.

Contextualization within Alkynyl Ketone Chemistry and Related Structures

Alkynyl ketones are a class of organic compounds that contain both a ketone and a carbon-carbon triple bond. They are broadly classified based on the relative positions of the carbonyl and alkyne functionalities. The most well-studied are α,β-alkynyl ketones, where the two groups are conjugated, leading to unique reactivity patterns. β-Alkynyl ketones are also of significant interest.

This compound falls into the category of γ,δ-alkynyl ketones. The lack of conjugation between the carbonyl and alkyne groups means that each functional group can, to a first approximation, react independently. This allows for a chemoselective approach where one group can be transformed while the other remains intact for subsequent reactions.

The synthesis of alkynyl ketones can be achieved through various methods. lookchem.combiosynth.com Common strategies include:

Oxidation of the corresponding alkynyl alcohol: A straightforward method involving the oxidation of a secondary propargyl alcohol.

Reaction of an acid chloride with a terminal alkyne: This can be achieved using Sonogashira coupling conditions or other metal-catalyzed methods.

Friedel-Crafts acylation: An aromatic ring can be acylated with an alkynyl-containing acyl chloride.

While a specific, optimized synthesis for this compound is not prominently documented, it could theoretically be prepared by the oxidation of 1-phenylpent-4-yn-1-ol. biosynth.com

Research Trajectories and Future Prospects

The future research prospects for this compound are promising and can be extrapolated from the known reactivity of its constituent functional groups. The dual functionality of this molecule opens avenues for the synthesis of a wide array of more complex structures.

Intramolecular Cyclization: One of the most intriguing possibilities for this compound is its use in intramolecular cyclization reactions. Depending on the reaction conditions and catalysts used, the alkyne could potentially react with the phenyl ring or the enolate/enol form of the ketone to generate various carbocyclic and heterocyclic systems. For instance, acid-catalyzed cyclization could lead to the formation of substituted naphthalenes or other fused aromatic systems.

Click Chemistry and Functionalization: The terminal alkyne group makes this compound an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This would allow for the facile introduction of a triazole ring, a common scaffold in medicinal chemistry. The resulting molecule could then be further modified at the ketone position.

Synthesis of Novel Scaffolds: The independent reactivity of the ketone and alkyne groups allows for a modular approach to synthesis. For example, the ketone could be converted into an alcohol, an alkene, or a new carbon-carbon bond, followed by a transformation of the alkyne. This flexibility is highly valuable in the construction of molecular libraries for drug discovery and materials science.

Table 2: Potential Reactions and Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Alkyne | Sonogashira Coupling | Aryl or vinyl substituted alkynes |

| Click Chemistry (CuAAC) | 1,2,3-Triazoles | |

| Hydration | 1-Phenyl-1,4-pentanedione | |

| Intramolecular Cyclization | Substituted naphthalenes, indenes, etc. | |

| Ketone | Reduction | 1-Phenylpent-4-yn-1-ol |

| Grignard Reaction | Tertiary alcohols | |

| Wittig Reaction | 1,1-Disubstituted alkenes | |

| Aldol Condensation | α,β-Unsaturated ketones |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpent-4-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATLFAJLNPTNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Studies and Reactivity Profiles of 1 Phenyl 4 Pentyn 1 One

Reactivity of the Carbonyl Moiety in 1-PHENYL-4-PENTYN-1-ONE

The carbonyl group in this compound is a primary site for nucleophilic attack and can undergo various reductive transformations.

The electrophilic carbon atom of the carbonyl group in this compound and its analogs is susceptible to attack by a wide range of nucleophiles. These reactions, known as nucleophilic additions, are a cornerstone of carbonyl chemistry. wikipedia.orgyoutube.com When the addition is followed by the elimination of a water molecule, the reaction is termed a condensation reaction.

For instance, the reaction of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines can lead to the formation of arylhydrazones. researchgate.net These reactions can sometimes proceed further to yield cyclized products like pyrazolines. researchgate.net The specific outcome is often dependent on the reaction conditions, such as the solvent and pH. researchgate.net

In a related context, α,β-unsaturated carbonyl compounds readily undergo conjugate or 1,4-addition, where the nucleophile attacks the β-carbon of the alkene. wikipedia.orglibretexts.orglibretexts.org This reactivity is due to the electronic communication between the carbon-carbon double bond and the carbonyl group. wikipedia.org

The table below summarizes examples of nucleophilic addition and condensation reactions involving analogs of this compound.

| Reactant | Nucleophile/Reagent | Product(s) | Reaction Type |

| 1,5-disubstituted pent-1-en-4-yn-1-ones | Arylhydrazines | Arylhydrazones, Pyrazolines | Condensation/Cyclization researchgate.net |

| Cyclohexen-2-one | Methylamine | 3-(N-methylamino)-cyclohexanone | Conjugate Addition wikipedia.org |

| α,β-unsaturated carbonyls | Hydrogen cyanide | 1,4-keto-nitriles | Conjugate Addition wikipedia.org |

| α,β-unsaturated carbonyls | Gilman reagents | Alkylated carbonyl compounds | Conjugate Addition wikipedia.org |

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding the corresponding alcohol, 1-phenyl-4-pentyn-1-ol. nih.gov This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of ketones to secondary alcohols. researchgate.net Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which is also capable of this transformation. orgsyn.org

The reduction of the carbonyl group is a fundamental reaction in organic synthesis, providing access to a wide array of other functional groups and molecular architectures.

Alkyne Functionality Reactivity in this compound and Analogues

The terminal alkyne functionality in this compound provides a second reactive site within the molecule, enabling a variety of transformations, most notably cyclization reactions.

The interplay between the carbonyl and alkyne groups in this compound and its analogs allows for intramolecular cyclization reactions, leading to the formation of heterocyclic compounds such as furans. pharmaguideline.comwikipedia.org One of the most well-known methods for furan (B31954) synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to intermediates that undergo similar cyclization pathways. For example, hydration of the alkyne would lead to the corresponding 1,4-dicarbonyl compound, 1-phenyl-1,4-pentanedione, which can then cyclize to form 2-methyl-5-phenylfuran. nih.gov

Radical cyclizations of alkynyl aryl ketones have also been reported for the synthesis of thiochromones and chromones. nih.gov Furthermore, zinc-catalyzed cyclization of alkynyl derivatives has been shown to be an effective method for producing cyclic products. acs.org

The table below presents various research findings on the cyclization of this compound analogs.

| Reactant/Precursor | Catalyst/Reagent | Product | Reaction Type |

| 1,4-Diketones | Acid catalyst (e.g., P₂O₅) | Substituted furans | Paal-Knorr Furan Synthesis wikipedia.orgwikipedia.org |

| Alkynyl aryl ketones with ortho-thiopropyl/methoxy group | Oxone® | 3-organylselanylthiochromones and 3-organylselanylchromones | Radical Cyclization nih.gov |

| Alkynyl alcohols/acids | Zinc acetamide/thioacetamidate scorpionate compounds | Exo-cyclic products | Zinc-Catalyzed Cyclization acs.org |

| o-(Phenylsulfanyl)phenylalkynes | Electrophiles (e.g., perchloric acid) | 1-Phenyl-1-benzothiophenium salts | Electrophilic Addition/Intramolecular Cyclization rsc.org |

In the cyclization of substituted pentenyl radicals, the regioselectivity, leading to either a five-membered (5-exo) or a six-membered (6-endo) ring, is a critical aspect. nih.govacs.org For 4-substituted 4-penten-1-oxyl radicals, an increase in the steric bulk of the substituent at the 4-position (from H to phenyl) leads to a progressive increase in the selectivity for the 6-endo-trig cyclization. nih.govacs.org This has been attributed to a balance between torsional strain and frontier molecular orbital (FMO) interactions. nih.govacs.org While the 5-exo cyclization is generally favored kinetically due to better orbital overlap, the 6-endo pathway can become preferred when significant steric interactions destabilize the 5-exo transition state. harvard.edu

In the context of 1-phenyl-4-penten-1-oxyl radical cyclizations, a lack of diastereoselectivity in the 5-exo-trig ring closure has been observed. rsc.org In zinc-catalyzed cyclizations of alkynyl alcohols, the reaction is highly selective for the exo-product in most cases. acs.org

The mechanism of cyclization reactions often involves the formation of key intermediates that dictate the final product. In the Paal-Knorr furan synthesis, the reaction is believed to proceed through the formation of a monoenol intermediate from the 1,4-dicarbonyl compound. wikipedia.org Subsequent intramolecular nucleophilic attack of the enol oxygen onto the protonated carbonyl, followed by dehydration, yields the furan ring. wikipedia.org

In the electrophilic cyclization of o-(phenylsulfanyl)phenylalkynes, it is proposed that the reaction can proceed through an intermediate vinyl cation or a bridged ion. rsc.org Furthermore, evidence suggests that a π-complex may also participate in the intramolecular cyclization. rsc.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization, the formal addition of an H–X bond across a carbon-carbon multiple bond, is a powerful tool for molecular diversification. For this compound, this class of reactions can target the terminal alkyne, providing access to a range of functionalized vinyl derivatives. The non-conjugated nature of the ynone influences the regioselectivity of these additions.

Hydroamination: The addition of an N-H bond across the alkyne has been explored. This compound has been noted as a substrate in studies concerning hydroamination reactions, highlighting its utility in synthetic methodology development tdx.cat. Generally, the hydroamination of terminal alkynes can be catalyzed by various transition metals, including gold and copper, which activate the alkyne toward nucleophilic attack by the amine. The reaction can proceed with either Markovnikov selectivity (addition of the nitrogen to the internal carbon) or anti-Markovnikov selectivity (addition to the terminal carbon), depending on the catalyst and conditions employed.

Hydrosilylation: This reaction involves the addition of a Si-H bond across the alkyne to form a vinylsilane. While specific studies detailing the hydrosilylation of this compound are not prevalent, the reaction is well-established for terminal alkynes. Catalysts are typically based on late transition metals such as platinum (e.g., Karstedt's catalyst) or rhodium. The mechanism often involves oxidative addition of the silane (B1218182) to the metal center, followed by alkyne insertion and reductive elimination. For a terminal alkyne like that in this compound, this process can yield a mixture of α- and β-vinylsilane isomers.

Other Hydrofunctionalizations: The reactivity of the ynone framework extends to other hydrofunctionalization reactions. Ruthenium-catalyzed hydroboration of ynones has been shown to proceed via a 1,4-addition of the hydroborane reagent to the conjugated system, forming a boryl allenolate intermediate. nih.govacs.org While this compound is not a conjugated ynone, this demonstrates the diverse reactivity patterns available. Catalytic, enantioselective hydrophosphonylation of conjugated ynones has also been achieved, showcasing another pathway for H–X addition rsc.org.

| Reaction Type | Typical Catalyst Family | Functional Group Added | Potential Product | Mechanistic Feature |

|---|---|---|---|---|

| Hydroamination | Gold (Au), Copper (Cu) | R₂N-H | Enamine or Imine | Metal-catalyzed activation of the alkyne tdx.cat |

| Hydrosilylation | Platinum (Pt), Rhodium (Rh) | R₃Si-H | Vinylsilane | Chalk-Harrod or related catalytic cycles |

| Hydroboration | Ruthenium (Ru) | R₂B-H | Vinylboronate | For conjugated ynones, involves a 1,4-addition pathway nih.govacs.org |

| Hydrophosphonylation | Chiral Phosphonium Salts | (RO)₂P(O)H | Vinylphosphonate | Asymmetric induction possible with chiral catalysts rsc.org |

Semihydrogenation and Partial Reduction Studies

The presence of two reducible functional groups—the alkyne and the ketone—makes the selective reduction of this compound a subject of mechanistic interest. Researchers aim to control reaction conditions to achieve either partial reduction of the ketone to an alcohol or semihydrogenation of the alkyne to an alkene or alkane, without affecting the other group.

Partial Reduction of the Carbonyl: Studies have successfully targeted the ketone for reduction. For instance, this compound has been used as a model substrate in photochemical studies where the carbonyl group is reduced to a secondary alcohol. tdx.cat This transformation was achieved using a cobaloxime catalyst in the presence of a copper photosensitizer under visible light irradiation, yielding 1-phenyl-4-pentyn-1-ol. tdx.cat This demonstrates that the ketone can be selectively reduced while leaving the alkyne intact.

Semihydrogenation of the Alkyne: The selective hydrogenation of the terminal alkyne to the corresponding alkene (cis-1-phenyl-4-penten-1-one) or the fully saturated ketone (1-phenyl-1-pentanone) is a significant challenge. The goal is to prevent over-reduction to the alkane and to avoid reduction of the ketone. This is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes. Other systems based on palladium, nickel, or copper can also be employed, with selectivity being highly dependent on the catalyst support, solvent, and reaction pressure.

| Target Transformation | Reagent/Catalyst System | Product | Key Finding |

|---|---|---|---|

| Ketone → Alcohol | Photochemical: [Co(dmgH)₂(py)Cl] / [Cu(dap)₂]Cl | 1-Phenyl-4-pentyn-1-ol | Selective reduction of the ketone under photochemical conditions tdx.cat |

| Alkyne → cis-Alkene | Heterogeneous: Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) + H₂ | cis-1-Phenyl-4-penten-1-one | Standard method for selective alkyne semihydrogenation |

| Alkyne → Alkane | Heterogeneous: Pd/C + H₂ (excess) | 1-Phenyl-1-pentanone | Complete saturation of the alkyne is common with highly active catalysts |

Rearrangement and Isomerization Processes Involving the Pentynone Framework

The carbon backbone of this compound is susceptible to rearrangement and isomerization reactions, particularly those that can lead to more thermodynamically stable conjugated systems. These processes can be induced by thermal, acidic, basic, or photochemical stimuli.

Carbon Skeletal Rearrangements

The most plausible skeletal rearrangement for a γ,δ-ynone like this compound is the isomerization of the carbon-carbon triple bond. Under basic conditions, a terminal alkyne can isomerize along the carbon chain through a series of proton abstraction and reprotonation steps, often involving an allene (B1206475) intermediate. This process, known as the "acetylene zipper" reaction when it occurs over long distances, can convert the terminal alkyne into an internal alkyne. For this compound, this could lead to the formation of the conjugated α,β-ynone, 1-phenyl-2-pentyn-1-one, which benefits from the thermodynamic stability of the conjugated π-system. The general isomerization of ynones is a recognized transformation pathway in their synthesis and application uib.no.

Photo-Induced Isomerizations and Rearrangements

The photochemical behavior of ketones is a well-studied area of organic chemistry. As established, this compound has been utilized in photochemical reactions, confirming its activity under light irradiation tdx.cat. The primary photochemical event for a ketone is typically the n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital of the carbonyl group. This excited state is highly reactive and can undergo several intramolecular processes.

A likely pathway for this compound is an intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. In this scenario, the excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon (the carbon at position 3). This generates a 1,4-biradical intermediate. This biradical can then undergo one of two fates:

Cyclization: The two radical centers can combine to form a new carbon-carbon bond, resulting in a substituted cyclobutanol (B46151) derivative.

Cleavage: The bond between the α- and β-carbons can break to yield an enol and an alkene (in this case, propadiene).

This photochemical reactivity provides a pathway to complex cyclic or fragmented products that are not accessible through ground-state thermal reactions.

Iv. Catalytic Transformations Involving 1 Phenyl 4 Pentyn 1 One and Its Scaffolds

Transition Metal-Catalyzed Reactions

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are at the forefront of catalytic methods involving 1-phenyl-4-pentyn-1-one. The following subsections explore the specific roles of various transition metals in transforming this enyne scaffold.

Palladium catalysis stands as a cornerstone of modern organic synthesis, and its application to this compound scaffolds is no exception. Two prominent examples are the amino-Heck reaction and catalytic hydrogenation.

Amino-Heck Reactions: The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.orgmdpi.com In its intramolecular variant, it can be used to construct cyclic structures. The amino-Heck reaction, a specific type of Heck reaction, involves the formation of a nitrogen-carbon bond. wikipedia.org For instance, an oxime with a strongly electron-withdrawing group can react intramolecularly with a diene to form a pyridine (B92270) compound, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of a base like triethylamine. wikipedia.org While direct examples involving this compound are not prevalent in the provided search results, the principles of the amino-Heck reaction can be applied to derivatives of this compound to generate nitrogen-containing heterocyclic structures.

Hydrogenation: Catalytic hydrogenation is a fundamental reaction that reduces unsaturated functional groups. libretexts.org Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of alkenes and alkynes. masterorganicchemistry.comlibretexts.org For a molecule like this compound, selective hydrogenation of the alkyne or the double bond (if present in a derivative) can be achieved. The reaction typically proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double or triple bond. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, preventing over-reduction to the corresponding alkane. nih.gov For instance, modifying palladium with a second metal, as in Pd-Ag single-atom alloy catalysts, can prevent the formation of palladium hydride, which often leads to over-hydrogenation. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Catalyst System | Key Features | Potential Application to this compound Scaffolds |

| Amino-Heck Reaction | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., triethylamine) | Forms a C-N bond; intramolecular versions lead to heterocycles. wikipedia.org | Synthesis of nitrogen-containing cyclic compounds. |

| Catalytic Hydrogenation | Pd/C, PtO₂ (Adams' catalyst), Raney Nickel | Reduction of alkenes and alkynes to alkanes. libretexts.orglibretexts.org | Selective reduction of the alkyne or other unsaturated moieties. |

Copper catalysis has emerged as a powerful method for the functionalization of enynes, providing access to densely functionalized and enantioenriched products. rsc.org Copper(I) catalysts, in particular, have been successfully employed in the enantioselective addition of various nucleophiles to enyne systems. figshare.comrug.nlrsc.org

In the context of scaffolds related to this compound, copper(I)-catalyzed enantioselective additions of enynes to ketones have been developed. figshare.com This methodology allows for the construction of enantiomerically enriched tertiary alcohols. The reaction utilizes a soft copper(I)-conjugated Brønsted base catalyst in combination with a chiral diphosphine ligand, such as (S,S)-Ph-BPE. figshare.com This catalytic system enables the chemoselective deprotonation of the skipped enyne in the presence of a ketone, which may possess more acidic α-protons. figshare.com The resulting chiral allylcopper species then reacts with the ketone in an enantio-, diastereo-, regio-, and chemoselective manner. figshare.com Computational studies using DFT methods have provided insights into the mechanism and stereoselectivity of these reactions, highlighting the importance of steric hindrance in controlling the product distribution. researchgate.net

Table 2: Copper-Catalyzed Enantioselective Addition to Enynes

| Catalyst System | Ligand | Reactants | Product Type | Key Findings |

| Copper(I) salt | Chiral diphosphine (e.g., (S,S)-Ph-BPE) | Skipped enyne, Ketone | Enantioenriched tertiary alcohol | High chemo-, regio-, diastereo-, and enantioselectivity. figshare.com |

Cobalt catalysts are known to be effective in various reduction reactions, including the hydrogenation of carbon monoxide (methanation). nih.gov In this process, a cobalt catalyst facilitates the hydrogenation of CO to methane (B114726) at elevated temperatures. nih.gov The mechanism involves the dissociation of CO and the subsequent hydrogenation of the resulting carbon species. nih.gov While the provided search results primarily focus on CO hydrogenation, the principles of cobalt-catalyzed reductions can be extended to other functional groups. For instance, cobalt catalysts can be employed in the reduction of alkynes and ketones, which are present in the this compound scaffold. The specific reaction conditions and the nature of the cobalt catalyst would determine the selectivity and efficiency of such transformations.

Bismuth compounds have gained attention as catalysts in various organic transformations, including coupling reactions and transfer hydrogenations. nih.govnih.gov Bismuth amides, for example, can mediate highly selective N-N coupling reactions under mild conditions by releasing aminyl radicals. nih.gov This strategy of facile Bi-Pn (Pn = N, P, As) homolysis has been extended to the dehydrocoupling of secondary phosphanes to form diphosphanes. nih.gov

Furthermore, bismuth(III) triflate has been shown to be an efficient catalyst for the 1,6-allylation of para-quinone methides with allylboronic acid pinacol (B44631) ester. rsc.org This reaction proceeds smoothly under mild conditions with low catalyst loadings. rsc.org While direct applications to this compound are not detailed, the ability of bismuth to catalyze coupling and addition reactions suggests its potential for transforming this scaffold, for instance, through reactions involving the activation of the alkyne or the carbonyl group.

Ruthenium-Catalyzed Transformations: Ruthenium catalysts are highly versatile and have been employed in a range of reactions, including C-H functionalization and hydrosilylation. nih.govacs.org Ruthenium(II) catalysts can facilitate cascade C-H functionalization of phenylacetophenones, leading to the formation of complex carbocyclic structures like indanones. nih.gov These reactions often proceed through multiple C-H activation steps in a single operation. nih.gov Given the phenyl ketone moiety in this compound, ruthenium-catalyzed C-H functionalization could be a viable strategy for its further elaboration. Ruthenium complexes also catalyze the hydrosilylation of terminal alkynes, affording vinylsilanes. acs.org This reaction can be highly regioselective, providing access to either α- or β-vinylsilanes depending on the catalyst and reaction conditions. acs.org

Ytterbium-Catalyzed Transformations: Information regarding ytterbium-catalyzed transformations of this compound was not prominent in the provided search results. However, lanthanide catalysts, including ytterbium, are known to catalyze a variety of organic reactions, often acting as Lewis acids.

Rhodium catalysts are well-known for their ability to promote a wide range of organic transformations, including coupling reactions and conjugate additions. nih.govnih.gov Rhodium(I) complexes, for instance, can catalyze the 1,4-conjugate addition of arylzinc chlorides to N-Boc-4-pyridone. nih.gov This reaction proceeds in the presence of chlorotrimethylsilane (B32843) and a chiral ligand like BINAP, affording 2-substituted-2,3-dihydropyridones in good yields and high enantioselectivities. nih.gov The principles of rhodium-catalyzed conjugate addition could be applied to derivatives of this compound that contain an α,β-unsaturated ketone system.

Furthermore, rhodium catalysts are effective in oxidative coupling reactions. For example, the direct oxidative coupling of phenylazoles with internal alkynes can be achieved using a rhodium catalyst and a copper oxidant, leading to the formation of polycyclic aromatic compounds through multiple C-H bond cleavages. nih.gov This highlights the potential of rhodium catalysis to construct complex aromatic systems from precursors containing alkyne functionalities, such as derivatives of this compound.

Table 3: Overview of Rhodium-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactants | Product Type | Key Features |

| 1,4-Conjugate Addition | [RhCl(C₂H₄)₂]₂/BINAP | Arylzinc chlorides, N-Boc-4-pyridone | 2-Substituted-2,3-dihydropyridones | High yields and enantioselectivities. nih.gov |

| Oxidative Coupling | Rhodium catalyst, Copper oxidant | Phenylazoles, Internal alkynes | Polycyclic aromatic compounds | Involves multiple C-H bond cleavages. nih.gov |

Mechanistic Principles in Transition Metal Catalysis with Alkynyl Ketones

Alkynyl ketones, including scaffolds like this compound, are valuable building blocks in transition metal catalysis. The reactivity of these compounds is governed by the ability of transition metals to coordinate with and activate the carbon-carbon triple bond, making it susceptible to nucleophilic attack or other transformations.

A fundamental principle involves the interaction of the π-electrons of the alkyne with the d-orbitals of a transition metal. This coordination, often described as a dative bond, leads to a phenomenon known as π-backbonding, which weakens the carbon-carbon triple bond. youtube.com This activation renders the alkyne more electrophilic and prone to attack by nucleophiles.

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are highly effective in activating alkynes. In a typical catalytic cycle, the gold(I) complex coordinates to the alkyne, making it susceptible to nucleophilic attack. For instance, in intramolecular reactions of β-ketoesters with alkynes (the Conia-Ene reaction), a triphenylphosphinegold(I) cation catalyzes the cyclization under neutral conditions at room temperature. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via the nucleophilic addition of the enol form of the β-ketoester to the gold-activated alkyne. organic-chemistry.org This process generates a vinyl-gold intermediate, which, after protonolysis, yields the cyclized product and regenerates the gold catalyst.

Key Steps in a Gold-Catalyzed Reaction:

Coordination: The gold catalyst complexes with the alkyne's π-system. youtube.com

Nucleophilic Attack: An internal or external nucleophile attacks the activated alkyne. youtube.com

Rearrangement/Protonolysis: The resulting intermediate undergoes rearrangement or protonolysis to release the product and regenerate the active catalyst. youtube.com

Nickel Catalysis: Nickel complexes are also utilized in the transformation of ketones. For example, nickel-catalyzed α-alkylation of ketones with alcohols proceeds through a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism. researchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde by the nickel catalyst, followed by an aldol-type condensation with the ketone's enolate, and subsequent reduction of the resulting enone by the captured hydrogen to yield the α-alkylated ketone.

The table below summarizes selected transition metal-catalyzed reactions involving alkynyl ketone-related structures.

| Catalyst System | Substrate Type | Reaction Type | Key Mechanistic Feature | Product Type |

| Triphenylphosphinegold(I) | β-Ketoesters with alkynes | Intramolecular Cyclization (Conia-Ene) | Nucleophilic enol addition to a gold-activated alkyne. organic-chemistry.org | exo-Methylenecycloalkanes |

| Nickel Pincer Complexes | Ketones and Benzyl Alcohols | α-Alkylation | Hydrogen auto-transfer via metal-ligand cooperation. researchgate.net | Alkylated Ketones |

| Palladium/C with Tetrabutylammonium Iodide | Terminal Alkynes and Alcohols | Oxidative Alkoxycarbonylation | Palladium-catalyzed carbonylation and coupling. organic-chemistry.org | α,β-Alkynyl Esters |

| Copper(I) Iodide/TMEDA | Terminal Alkynes and Acid Chlorides | Coupling | Copper-catalyzed acylation of terminal alkynes. organic-chemistry.org | Ynones |

V. Computational and Theoretical Chemistry of 1 Phenyl 4 Pentyn 1 One

Prediction and Interpretation of Spectroscopic Signatures

Theoretical calculations allow for the a priori prediction of the spectroscopic data for 1-phenyl-4-pentyn-1-one, which can be used to understand its structural and electronic properties.

Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman active vibrational frequencies and intensities. These calculations model the molecule's potential energy surface and determine the energies associated with its normal modes of vibration.

For this compound, key vibrational modes include the stretching of the carbonyl group (C=O), the carbon-carbon triple bond (C≡C) of the alkyne, the terminal alkyne C-H bond, and various vibrations associated with the phenyl ring and the aliphatic chain. DFT calculations, often with functionals like B3LYP, are used to compute these frequencies. rsc.org The predicted spectrum provides a theoretical benchmark that aids in the assignment of experimental IR and Raman spectra.

Below is a table of the expected characteristic vibrational frequencies for this compound based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| ≡C-H | Stretching | ~3300 | IR (Sharp, Strong) |

| Aromatic C-H | Stretching | 3000 - 3100 | IR (Variable) |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR (Variable) |

| C≡C | Stretching | 2100 - 2150 | IR (Weak to Medium), Raman (Strong) |

| C=O | Stretching | 1680 - 1700 | IR (Strong) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR/Raman (Variable) |

This table presents representative frequency ranges for the functional groups in this compound. Precise values would be determined from specific quantum chemical calculations.

NMR spectroscopy is arguably the most powerful technique for organic structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning complex spectra and verifying structural assignments.

Experimental ¹H-NMR data for this compound has been reported. rsc.org The signals correspond to the distinct proton environments in the molecule: the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the pentyn chain, and the terminal alkyne proton. Computational predictions would aim to reproduce these experimental values, providing a theoretical basis for the observed shifts based on the calculated electronic environment of each nucleus.

Experimental ¹H-NMR Data for this compound Solvent: CDCl₃, Frequency: 300 MHz

| Proton Environment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (2H) | m | - | 8.01 - 7.98 |

| Aromatic (1H) | m | - | 7.62 - 7.57 |

| Aromatic (2H) | m | - | 7.52 - 7.46 |

| -CH₂- (alpha to C=O) | t | 7.1 Hz | 3.27 |

| -CH₂- (beta to C=O) | td | 7.1 Hz, 2.7 Hz | 2.68 |

| ≡C-H | t | 2.7 Hz | 2.00 |

Data sourced from the supporting information of a study on cobalt-copper dual light-driven catalysis. rsc.org

Similarly, ¹³C-NMR chemical shifts can be predicted. The table below outlines the expected chemical shifts for the carbon atoms in this compound based on standard values for its functional groups.

Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 205 |

| Aromatic C (Substituted) | 135 - 140 |

| Aromatic C-H | 128 - 134 |

| C≡C (Internal) | 80 - 90 |

| ≡C-H (Terminal) | 70 - 80 |

| -CH₂- (alpha to C=O) | 40 - 50 |

| -CH₂- (beta to C=O) | 20 - 30 |

This table presents representative chemical shift ranges. Specific computational studies would provide more precise predicted values.

Electronic spectroscopy, which analyzes the absorption of UV and visible light, provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra, including the wavelength of maximum absorption (λₘₐₓ) and the oscillator strengths of the transitions.

The main chromophore in this compound is the benzoyl group (C₆H₅-C=O). The key electronic transitions expected are:

π → π* transitions: These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl ring and carbonyl group.

n → π* transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital of the carbonyl group.

Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring / Benzoyl Group | ~240 - 280 |

The photochemical properties of this compound have been explored in the context of photocatalytic reductions. Studies have shown that the ketone functionality can be selectively reduced to the corresponding alcohol using a dual cobalt-copper catalytic system driven by light. rsc.orgtdx.cat In these systems, the molecule absorbs light, leading to an excited state that can undergo electron transfer, initiating the reduction process. DFT calculations have been used to model the reaction mechanism, including single electron transfer (SET) from a photosensitizer to form a ketyl radical species, which is a key step in the transformation. rsc.org This demonstrates a direct link between the molecule's electronic structure, its interaction with light, and its chemical reactivity.

Vi. Synthetic Utility of 1 Phenyl 4 Pentyn 1 One As a Chemical Building Block

Precursor for the Synthesis of Heterocyclic Compounds (e.g., Pyrroles, Furans, Pyrazoles)

The dual functionality of 1-phenyl-4-pentyn-1-one makes it an ideal starting material for the synthesis of various five-membered heterocyclic rings, which are prevalent in many natural products and pharmaceuticals.

Pyrroles: The synthesis of substituted pyrroles from this compound can be achieved through the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inalfa-chemistry.com This method traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org this compound can be readily converted into the required 1,4-dicarbonyl precursor, 1-phenylpentane-1,4-dione, through hydration of the alkyne functionality. fishersci.canih.gov The subsequent reaction of this diketone with an amine under acidic conditions leads to the formation of the corresponding pyrrole derivative. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

Furans: this compound and its derivatives are effective precursors for furan (B31954) synthesis. For instance, the cis-isomer, 1-phenyl-cis-2-penten-4-yn-1-one, undergoes dimerization when treated with a weak acid to produce 1,2-di(2-(5-phenylfuryl))ethene. acs.org A more general approach involves the acid-catalyzed cyclization of γ-alkynyl ketones. In a related example, 1,2-diphenylpent-4-yn-1-one, upon treatment with p-toluenesulfonic acid in hexafluoroisopropanol (HFIP), yields the corresponding furan derivative. publish.csiro.au This suggests a similar pathway is accessible for this compound. The Paal-Knorr furan synthesis provides another route, where the corresponding 1,4-diketone, derived from the hydration of this compound, can be cyclized under acidic conditions without the presence of an amine. wikipedia.orgalfa-chemistry.com

Pyrazoles: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-alkynic ketones, with hydrazine (B178648) and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles. nih.govnih.govclockss.org this compound, being an α,β-alkynic ketone, can react directly with hydrazines. For example, the condensation of 5-phenylpent-1-en-4-yn-3-one with arylhydrazines yields 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. researchgate.net A similar reaction with this compound would involve the reaction of the carbonyl group and the terminal alkyne with a hydrazine to form the pyrazole (B372694) ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions. google.com

Table 1. Synthesis of Heterocyclic Compounds from this compound and its Derivatives

| Heterocycle | Synthetic Method | Key Intermediate/Reactant | Reference |

|---|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | 1-Phenylpentane-1,4-dione | wikipedia.orgorganic-chemistry.orgrgmcet.edu.inalfa-chemistry.com |

| Furan | Acid-catalyzed Dimerization | 1-Phenyl-cis-2-penten-4-yn-1-one | acs.org |

| Furan | Acid-catalyzed Cyclization | 1,2-Diphenylpent-4-yn-1-one | publish.csiro.au |

| Pyrazole | Condensation with Hydrazines | This compound | researchgate.netgoogle.com |

Scaffolds for Complex Organic Architectures (e.g., Isoindolinones)

The isoindolinone framework is a core structure in numerous natural products and pharmacologically active compounds. nih.gov The reactivity of this compound makes it a potential starting material for the construction of these complex scaffolds. One promising approach involves rhodium-catalyzed C-H activation and annulation reactions. For instance, the reaction of benzamides with alkynes, catalyzed by rhodium complexes, provides a direct route to isoindolinones. nih.govnih.gov In this type of transformation, the alkyne component of this compound could react with a suitable benzamide (B126) derivative to construct the isoindolinone ring system. The reaction typically proceeds through the formation of a five-membered rhodacycle intermediate, followed by insertion of the alkyne. nih.gov The development of such synthetic strategies opens avenues for creating diverse libraries of isoindolinone derivatives for drug discovery. researchgate.net

Role in the Construction of Advanced Bioactive Molecule Frameworks

Heterocyclic compounds derived from this compound, particularly pyrazoles and isoindolinones, are known to form the core of many bioactive molecules.

Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.netglobalresearchonline.netmdpi.com The synthesis of pyrazole derivatives from this compound allows for the introduction of various substituents, enabling the fine-tuning of their biological activity. For example, 1-phenyl-1H-pyrazole derivatives have shown potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov

Isoindolinones also exhibit a broad spectrum of biological activities. rsc.orgnih.gov The ability to synthesize isoindolinone scaffolds using this compound as a building block provides a pathway to novel compounds with potential therapeutic applications. For instance, certain isoindolinone derivatives have shown inhibitory activity against human carbonic anhydrase I and II isozymes and possess antioxidant and anticancer properties. nih.gov

Table 2. Bioactive Frameworks Derived from this compound Precursors

| Bioactive Framework | Potential Biological Activities | Synthetic Precursor | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory, Analgesic, Antimicrobial, Anticancer | This compound | nih.govnih.govresearchgate.netglobalresearchonline.netmdpi.comnih.gov |

| Isoindolinone Derivatives | Carbonic Anhydrase Inhibition, Antioxidant, Anticancer | This compound | rsc.orgnih.gov |

Development of Novel Functionalized Building Blocks

The unique reactivity of this compound allows for its use in the development of novel functionalized building blocks for organic synthesis. These building blocks can then be used to construct more complex molecules with desired properties.

Cycloaddition Reactions: The alkyne functionality in this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to generate new heterocyclic systems. scribd.comresearchgate.net For example, photoinduced tetrazole-alkene cycloadditions have been used to create pyrazoline cycloadducts from related pentenynes. sci-hub.se Such reactions provide a powerful tool for creating molecular complexity from relatively simple starting materials.

Organocatalytic Reactions: this compound can serve as a substrate in organocatalytic reactions, which utilize small organic molecules as catalysts. princeton.edu These reactions offer a green and efficient alternative to metal-catalyzed processes for the synthesis of chiral molecules and functionalized building blocks. The ketone and alkyne moieties can be activated by different organocatalysts to participate in a variety of transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The functionalization of the heterocyclic scaffolds derived from this compound further expands its utility. For example, the resulting pyrroles, furans, and pyrazoles can undergo further electrophilic substitution or cross-coupling reactions to introduce additional functional groups, thereby creating a diverse library of novel building blocks for various applications in materials science and medicinal chemistry. acs.orgnd.edu

Vii. Derivatization Strategies for Analytical and Research Characterization

Selective Chemical Derivatization of Carbonyl Functionality

The carbonyl group of 1-phenyl-4-pentyn-1-one is a prime target for selective derivatization, a common strategy to enhance the analytical detection of aldehydes and ketones. studyrocket.co.ukstudymind.co.uk One of the most established methods involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). wikipedia.orgbyjus.com This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon, leading to the formation of a stable 2,4-dinitrophenylhydrazone derivative. wikipedia.orgresearchgate.net

The resulting hydrazone is a highly colored, crystalline solid, which significantly aids in its detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. byjus.com The introduction of the dinitrophenyl group provides a strong chromophore, greatly enhancing the molar absorptivity compared to the parent compound. wikipedia.org This is particularly advantageous for trace-level analysis.

The reaction of this compound with DNPH is expected to be specific to the ketone functionality, leaving the alkyne group intact under standard derivatization conditions. wikipedia.org This selectivity allows for the targeted analysis of the carbonyl aspect of the molecule without interference from the alkyne.

Table 1: Expected Reaction Parameters for Derivatization of this compound with 2,4-Dinitrophenylhydrazine

| Parameter | Value/Condition | Rationale |

| Reagent | 2,4-Dinitrophenylhydrazine (Brady's Reagent) byjus.com | Specific for carbonyl compounds, forming a stable hydrazone derivative. |

| Solvent | Methanol/Sulfuric Acid wikipedia.org | Provides an acidic medium to catalyze the reaction. |

| Product | This compound 2,4-dinitrophenylhydrazone | A colored, solid derivative suitable for chromatographic analysis. |

| Detection | HPLC-UV/Vis | The dinitrophenyl group is a strong chromophore, enhancing detection. |

It is important to note that the reaction of asymmetrical ketones with DNPH can result in the formation of E and Z stereoisomers of the resulting hydrazone, which may lead to peak splitting in chromatographic analyses. Careful optimization of chromatographic conditions is therefore necessary for accurate quantification.

Derivatization for Spectroscopic Analysis

Beyond enhancing detectability, derivatization plays a crucial role in improving the compound's characteristics for various spectroscopic techniques, particularly mass spectrometry (MS). While the native this compound can be analyzed by MS, derivatizing either the carbonyl or the alkyne group can significantly enhance ionization efficiency and provide more informative fragmentation patterns.

Derivatization of the Carbonyl Group:

The formation of the 2,4-dinitrophenylhydrazone not only aids in UV-Vis detection but also improves the molecule's behavior in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry. The derivative has a higher molecular weight, moving its signal to a less crowded region of the mass spectrum, and the nitro groups can influence fragmentation in a predictable manner, aiding in structural confirmation.

Derivatization of the Alkyne Group:

The terminal alkyne of this compound offers a unique handle for derivatization, particularly to render the molecule more "electrospray-active". researchgate.netnih.govfiu.edu Strategies for derivatizing alkynes often involve the introduction of a permanently charged or easily ionizable group. For instance, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to attach a charged tag to the alkyne, drastically improving its ionization efficiency in ESI-MS. chemrxiv.org Another approach involves the use of reagents that introduce a basic nitrogenous group, which can be readily protonated in the ESI source.

Table 2: Predicted Spectroscopic Data for this compound and a Potential Derivative

| Compound | Analytical Technique | Expected Key Signals |

| This compound | ¹H NMR | Aromatic protons (phenyl group), methylene (B1212753) protons adjacent to carbonyl and alkyne, terminal alkyne proton. |

| ¹³C NMR | Carbonyl carbon (~198 ppm), aromatic carbons, sp-hybridized carbons of the alkyne, methylene carbons. | |

| IR Spectroscopy | C=O stretch (~1685 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2120 cm⁻¹), aromatic C-H and C=C stretches. | |

| This compound 2,4-dinitrophenylhydrazone | ¹H NMR | Shifted aromatic protons (from both phenyl rings), disappearance of the methylene protons adjacent to the carbonyl, appearance of an N-H proton signal. |

| ¹³C NMR | Disappearance of the carbonyl carbon signal, appearance of a C=N carbon signal, characteristic signals for the dinitrophenyl ring. | |

| IR Spectroscopy | Disappearance of the C=O stretch, appearance of a C=N stretch (~1620 cm⁻¹), N-H stretch (~3300 cm⁻¹), and characteristic NO₂ stretches. |

Note: The predicted spectroscopic data is based on general principles and data for analogous compounds. Actual values may vary.

Applications in Reaction Monitoring and Mechanistic Probing

Chemical derivatization is a powerful tool for monitoring the progress of reactions involving this compound and for elucidating the mechanisms of its transformations.

For reaction monitoring, the conversion of this compound to a detectable derivative allows for its quantification over time. For example, if this compound is a reactant, aliquots can be taken from the reaction mixture at various time points, derivatized (e.g., with DNPH), and analyzed by HPLC. The rate of disappearance of the derivatized product provides kinetic data for the reaction.

In mechanistic studies, isotopic labeling combined with derivatization is particularly insightful. nih.govresearchgate.netwikipedia.org For instance, to probe a reaction at the carbonyl center, one could use ¹⁸O-labeled this compound. After the reaction, the products can be derivatized and analyzed by mass spectrometry to trace the fate of the ¹⁸O label, providing evidence for bond-breaking and bond-forming steps.

Similarly, deuterium (B1214612) labeling at specific positions, such as the methylene groups adjacent to the carbonyl or alkyne, can be used to investigate kinetic isotope effects. The derivatized products can be analyzed to determine the extent of deuterium incorporation, shedding light on the rate-determining steps of a reaction. The use of stable isotopes in this manner offers a non-invasive method to gain a deeper understanding of the reaction pathways of this versatile molecule. nih.gov

Viii. Future Research Directions and Emerging Trends in 1 Phenyl 4 Pentyn 1 One Chemistry

Innovative Catalytic Systems for Chemoselective Transformations

The presence of two distinct reactive sites in 1-phenyl-4-pentyn-1-one—the carbonyl group and the carbon-carbon triple bond—presents a significant challenge and opportunity for chemoselectivity. The development of innovative catalytic systems that can selectively target one functional group while leaving the other intact is a primary goal for enhancing the synthetic utility of this compound.

Future work will likely focus on:

Homogeneous and Heterogeneous Catalysis: Designing novel transition-metal catalysts (e.g., based on palladium, rhodium, gold, or copper) that exhibit high selectivity for either the alkyne or the ketone. For instance, catalysts could be developed for selective hydrogenation of the alkyne to an alkene or alkane, or for the selective reduction of the ketone to a secondary alcohol.

Organocatalysis: Exploring the use of small organic molecules as catalysts for transformations. Organocatalysts can offer mild reaction conditions and unique selectivity profiles, avoiding the cost and potential toxicity of metal-based systems.

Biocatalysis: Employing enzymes to carry out highly specific transformations. Enzymes could potentially differentiate between the two functional groups with unparalleled precision, operating under environmentally benign aqueous conditions.

A key area of investigation is the catalytic synthesis of heterocycles. For example, in reactions of similar cross-conjugated enynones with arylhydrazines, the reaction can proceed at the carbonyl group and a double bond to yield pyrazolines. nih.gov The choice of catalyst and reaction conditions is crucial for directing the reaction pathway and achieving high yields of the desired product.

Expanding the Scope of Synthetic Transformations and Novel Reactivity Modes

Beyond established reactions, researchers are actively seeking to discover and develop new synthetic transformations and reactivity modes for this compound. This involves exploring its participation in a wider range of reaction types to construct novel molecular scaffolds.

Emerging trends include:

Cycloaddition Reactions: Utilising the alkyne moiety in cycloadditions, such as the [3+2] cycloaddition with azides (a "click reaction") to form triazoles, is a powerful strategy for building complex heterocyclic systems. acs.org Future research will likely explore other types of cycloadditions, including Diels-Alder and Pauson-Khand reactions, to expand the diversity of accessible ring systems. nih.govnih.gov

Multi-component Reactions (MCRs): Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes.

Domino and Cascade Reactions: Initiating a sequence of intramolecular reactions where the transformation of one functional group triggers the reaction of the second. For instance, an initial Michael addition to the ketone could be followed by an intramolecular cyclization involving the alkyne, leading to complex polycyclic products in a single operation.

Research on related compounds has demonstrated the synthesis of pyrimidines from ketones using formamidine (B1211174) acetate (B1210297) in a one-step process. baranlab.org Applying such methodologies to this compound could provide direct access to alkynyl-substituted pyrimidines, which are valuable motifs in medicinal chemistry.

| Reaction Type | Reactants | Product | Potential Application |

| Cyclocondensation | 1,5-Disubstituted pent-1-en-4-yn-1-ones, Arylhydrazines | Pyrazolines, Pyrazoles | Synthesis of N-heterocycles |

| Ketone-to-Pyrimidine | Ketones, Formamidine Acetate | 4,5-Disubstituted Pyrimidines | Direct synthesis of pyrimidine (B1678525) cores |

| Cycloaddition | Organic Azides, Alkynes | 1,2,3-Triazoles | "Click Chemistry" for drug discovery |

Advanced In Silico Approaches for Predictive Chemistry and Mechanistic Understanding

Computational chemistry and in silico modelling are becoming indispensable tools for accelerating research. By simulating reactions and predicting molecular properties, scientists can design more effective experiments and gain deeper insights into reaction mechanisms.

Key applications in the context of this compound include:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of transformations. nih.govchemrxiv.org This can help in understanding why a particular catalyst or reagent favours one reaction outcome over another. For example, computational studies on the reaction of phenyl radicals with propyne (B1212725) have elucidated the preferred reaction channels and provided theoretical rate constants. researchgate.net

Molecular Docking and QSAR: For derivatives of this compound with potential biological activity, molecular docking can be used to predict how they bind to target proteins. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then correlate chemical structure with biological activity, guiding the design of more potent compounds.

Predictive Analytics and Machine Learning: Leveraging large datasets of chemical reactions, machine learning algorithms can predict the outcomes of new reactions or suggest optimal conditions, significantly reducing the amount of empirical screening required.

These computational approaches allow for a "digital-first" research strategy, where hypotheses are tested virtually before being implemented in the laboratory, saving time, resources, and minimising waste.

Integration with Sustainable Chemistry Practices and Flow Chemistry Methodologies

The future of chemical synthesis is inextricably linked to the principles of green and sustainable chemistry. This involves designing processes that are safer, more efficient, and have a minimal environmental footprint.

Sustainable Chemistry Practices: The twelve principles of green chemistry provide a framework for improving the sustainability of reactions involving this compound. This includes:

Using less hazardous chemical syntheses.

Maximising atom economy to reduce waste.

Utilising renewable feedstocks where possible.

Employing catalysts to reduce energy consumption and improve efficiency.

The one-pot synthesis of dihydropyran heterocycles using organocatalysts in a water-ethanol mixture is an example of a green synthetic method that could be adapted for reactions with this compound. rsc.org

Flow Chemistry Methodologies: Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages for the synthesis and transformation of this compound. acs.org Key benefits include:

Enhanced Safety: Small reactor volumes and superior heat dissipation allow for the safe handling of highly reactive intermediates and exothermic reactions. acs.org

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and reaction time leads to higher yields and purities.

Scalability: Scaling up production is straightforward, simply by running the reactor for a longer duration or by using parallel reactors.

Automation: Flow systems can be fully automated, enabling high-throughput synthesis and optimisation of reaction conditions, which is particularly useful for creating libraries of compounds for drug discovery. ebrary.net

The integration of flow chemistry is especially promising for cycloaddition reactions and the synthesis of heterocycles, which are often key steps in the production of pharmaceuticals. nih.govebrary.net By combining the versatility of this compound with the efficiency and sustainability of modern synthetic methodologies, researchers can continue to drive innovation in chemical science.

Q & A

Q. What are the standard synthetic pathways for 1-phenyl-4-pentyn-1-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer : The synthesis of this compound typically involves alkynylation of a ketone precursor. A common route is the Sonogashira coupling between propargyl bromide and a substituted acetophenone derivative. Key variables include catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent polarity (e.g., THF vs. DMF), and temperature control (60–80°C). Optimization should involve systematic testing of these parameters using fractional factorial design to isolate critical factors affecting yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Compare experimental shifts with predicted values (e.g., δ ~2.5 ppm for the alkyne proton, δ ~200 ppm for the carbonyl carbon).

- FT-IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and ketone C=O stretch (~1680–1720 cm⁻¹).

- GC-MS : Verify molecular ion peak (m/z = 160.21 g/mol) and fragmentation patterns. Cross-referencing with databases like PubChem or Reaxys ensures accuracy .

Q. What in vitro pharmacological models are suitable for studying this compound’s bioactivity?

Methodological Answer : For preliminary bioactivity screening:

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition studies : Employ fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications).

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to determine potency. Include positive controls (e.g., donepezil for enzyme inhibition) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer : Discrepancies in bioactivity often arise from variations in experimental design (e.g., solvent effects, cell line specificity). To resolve contradictions:

- Conduct meta-analyses of published datasets using tools like RevMan (Cochrane Collaboration) to assess heterogeneity (I² statistic).

- Replicate conflicting studies under standardized conditions (e.g., identical cell culture media, solvent concentrations).

- Apply sensitivity analysis to identify outlier methodologies .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Retrosynthetic AI tools : Use platforms like Pistachio or Reaxys to propose feasible synthetic pathways based on known reaction templates.

- Molecular dynamics simulations : Model solvent interactions to predict regioselectivity in alkyne functionalization .

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

Methodological Answer :

- Forced degradation studies : Expose the compound to stressors (heat: 40–60°C, humidity: 75% RH, UV light) and monitor degradation via HPLC.

- Kinetic modeling : Use the Arrhenius equation to extrapolate shelf-life under standard storage (25°C).

- Impurity profiling : Identify degradation products using LC-MS/MS and assess toxicity thresholds per ICH Q3A guidelines .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in tautomeric or conformational equilibria?

Methodological Answer :

- Variable-temperature NMR : Detect tautomeric shifts by analyzing signal splitting at low temperatures (−40°C to 25°C).

- 2D NMR (COSY, NOESY) : Elucidate spatial proximities in conformational isomers.

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. Compare with Cambridge Structural Database entries .

Methodological Resources

- Literature Search : Use PubMed, Web of Science, and Reaxys for systematic reviews; avoid Google Scholar due to reproducibility limitations .

- Data Reporting : Follow the Cochrane Handbook for meta-analyses, including raw data in appendices and processed data in results .

- Ethical Compliance : Adhere to ECHA guidelines for non-commercial use of chemical data and safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.